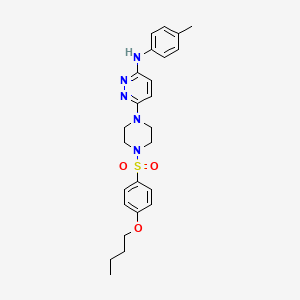
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial and Antimalarial Activity : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds, which are structurally related to the chemical of interest, demonstrated in vitro antimicrobial activity against gram-positive and gram-negative bacteria and antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Anti-Diabetic Potential : Bindu, Vijayalakshmi, and Manikandan (2019) explored a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds are structurally similar to the molecule and were found to have significant anti-diabetic properties, demonstrating excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Properties : Mallesha et al. (2012) reported the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives with significant antiproliferative effects against human cancer cell lines. This research is relevant as it demonstrates the potential of similar compounds in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antipsychotic Potential : Raviña et al. (2000) synthesized a series of butyrophenones with affinity for dopamine and serotonin receptors. Their research provides insights into the neurochemical applications of compounds structurally akin to the one , suggesting potential uses in the treatment of psychiatric disorders (Raviña et al., 2000).
Chemical Synthesis and Characterization
Novel Synthetic Methods : Hannachi, Vidal, Mulatier, and Collet (2004) detailed a method for the electrophilic amination of amino acids with N-Boc-oxaziridines, leading to the preparation of piperazic acid derivatives. This research is relevant for understanding the synthetic routes that could be applied to the molecule (Hannachi, Vidal, Mulatier, & Collet, 2004).
Structure-Activity Relationship Studies : Ting et al. (2011) conducted a structure-activity relationship study of pyridazinones, including derivatives with structural similarities to the compound . Their work focused on identifying β-1,3-glucan synthase inhibitors, which are significant in the context of antifungal research (Ting et al., 2011).
Propiedades
IUPAC Name |
6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-3-4-19-33-22-9-11-23(12-10-22)34(31,32)30-17-15-29(16-18-30)25-14-13-24(27-28-25)26-21-7-5-20(2)6-8-21/h5-14H,3-4,15-19H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHEUWMUZWQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)
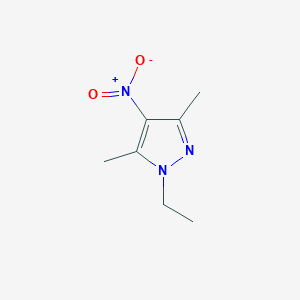
![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)
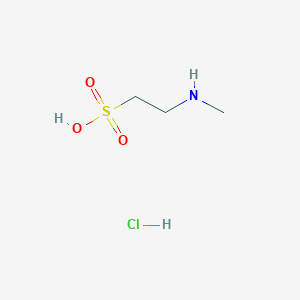
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)
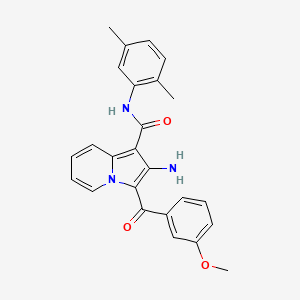
![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)
![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
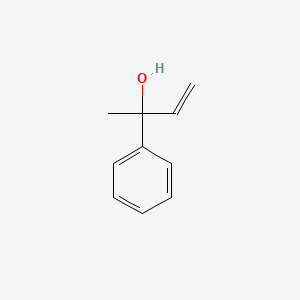
![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)